4-Methoxy-3-(1-methylethyl)phenylboronic acid 4-Methoxy-3-(1-methylethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 290348-01-5
VCID: VC8096403
InChI: InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3
SMILES: B(C1=CC(=C(C=C1)OC)C(C)C)(O)O
Molecular Formula: C10H15BO3
Molecular Weight: 194.04 g/mol

4-Methoxy-3-(1-methylethyl)phenylboronic acid

CAS No.: 290348-01-5

Cat. No.: VC8096403

Molecular Formula: C10H15BO3

Molecular Weight: 194.04 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-(1-methylethyl)phenylboronic acid - 290348-01-5

Specification

CAS No. 290348-01-5
Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
IUPAC Name (4-methoxy-3-propan-2-ylphenyl)boronic acid
Standard InChI InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3
Standard InChI Key ILKURCOQRCUYRU-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OC)C(C)C)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)OC)C(C)C)(O)O

Introduction

Synthesis and Structural Properties

Synthetic Routes

PropertyValueSource
Molecular FormulaC10H15BO3\text{C}_{10}\text{H}_{15}\text{BO}_3
Molecular Weight194.04 g/mol
SolubilitySoluble in methanol, DCM
Melting PointNot explicitly reportedN/A

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

4-Methoxy-3-(1-methylethyl)phenylboronic acid is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry for forming carbon-carbon bonds. The methoxy and isopropyl substituents electronically and sterically modulate the boronic acid’s reactivity, enhancing selectivity in coupling with aryl halides or triflates . For example, its use in synthesizing biaryl structures has been reported, though specific yields and conditions remain proprietary .

Functional Group Compatibility

The compound’s stability under diverse reaction conditions makes it suitable for multi-step syntheses. It tolerates common functional groups such as esters, ethers, and halogens, enabling its use in complex molecule assembly . Recent advances in transition metal-catalyzed reactions, including asymmetric allylic arylation, further underscore its versatility .

Future Research Directions

Medicinal Chemistry

Future studies should explore this compound’s potential in drug discovery, particularly as a scaffold for kinase or protease inhibitors. Structural modifications, such as introducing fluorinated groups, could enhance bioavailability and target engagement .

Materials Science

The compound’s ability to form stable complexes with diols positions it for use in stimuli-responsive materials. Applications in organic electronics, such as luminescent sensors or OLEDs, warrant investigation .

Green Chemistry

Developing solvent-free or catalytic synthesis methods could reduce environmental impact. Flow chemistry and photocatalysis are promising avenues for scalable production .

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